1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of amino, fluoro, and iodo substituents on a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one typically involves multi-step organic reactions. One common method involves the iodination of a fluorinated phenyl ethanone derivative, followed by the introduction of an amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an acidic medium to achieve iodination. The amino group can be introduced through nucleophilic substitution reactions using amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl ethanone derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-viral activities.
Wirkmechanismus
The mechanism of action of 1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Amino-3-fluoro-5-iodophenyl)ethanone
- 1-(2-Iodophenyl)ethanone
- 1-(4-Iodophenyl)ethanone
Uniqueness
1-(6-Amino-2-fluoro-3-iodophenyl)ethan-1-one is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and iodo groups on the phenyl ring provides a distinct electronic environment, making it a valuable compound for studying halogen bonding and other non-covalent interactions .
Eigenschaften
Molekularformel |
C8H7FINO |
---|---|
Molekulargewicht |
279.05 g/mol |
IUPAC-Name |
1-(6-amino-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7FINO/c1-4(12)7-6(11)3-2-5(10)8(7)9/h2-3H,11H2,1H3 |
InChI-Schlüssel |
HWYHDFDYFVYMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1F)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.